molecular formula C6H5Cl2N B1314173 2,3-Dichloro-5-methylpyridine CAS No. 59782-90-0

2,3-Dichloro-5-methylpyridine

Cat. No.: B1314173
CAS No.: 59782-90-0
M. Wt: 162.01 g/mol
InChI Key: YZZGJHDTYZOSIH-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5Cl2N and a molecular weight of 162.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one methyl group attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-methylpyridine typically involves the chlorination of 5-methylpyridine. One common method includes the reaction of 5-methylpyridine with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures . Another method involves the use of 2-chloro-5-methylpyridine as a starting material, which undergoes further chlorination to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled chlorination processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in reduced pyridine derivatives.

Comparison with Similar Compounds

Comparison: 2,3-Dichloro-5-methylpyridine is unique due to the specific positioning of its chlorine atoms and methyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2,3-dichloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZGJHDTYZOSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508800
Record name 2,3-Dichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59782-90-0
Record name 2,3-Dichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59782-90-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

18 g of the 4-formyl-2,4-dichlorovaleronitrile obtained in Example 3(a) and 0.1 g of copper powder are heated in a tantalum autoclave for 5 hours to 150° C. after the introduction of 10 g of dry HCl gas under pressure. After they have cooled, the contents of the autoclave are subjected to steam distillation, affording 10.5 g of 2,3-dichloro-5-methylpyridine in the form of colourless crystals with a melting point of 46°-47° C. 1H-NMR spectrum (100 MHz in CDCl3) in ppm: 8.13 (d, 1H, H on C-6); 7.59 (d, 1H, H on C-4); 2.34 (s, 3H, --CH3).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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